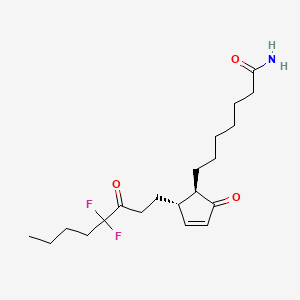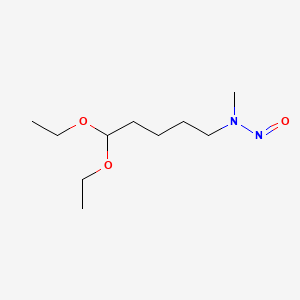
2,4-Dinitro-3-pyridinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dinitro-3-pyridinol is a chemical compound with the molecular formula C5H3N3O5. It is a derivative of pyridine, characterized by the presence of two nitro groups at positions 2 and 4, and a hydroxyl group at position 3 on the pyridine ring. This compound is known for its yellow solid appearance and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
2,4-Dinitro-3-pyridinol can be synthesized through the nitration of 3-hydroxypyridine. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction is conducted in specialized reactors designed to handle the corrosive nature of the nitrating agents and the exothermic nature of the reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired purity and quality .
化学反応の分析
Types of Reactions
2,4-Dinitro-3-pyridinol undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the pyridine ring make it susceptible to nucleophilic substitution reactions. Common nucleophiles include amines and thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogenation reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions
Major Products
科学的研究の応用
2,4-Dinitro-3-pyridinol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development, particularly in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Dinitro-3-pyridinol involves its interaction with biological molecules. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. The compound may also interact with enzymes and proteins, affecting their function and activity .
類似化合物との比較
Similar Compounds
2,4,6-Trinitropyridine: Another nitro-substituted pyridine with three nitro groups, known for its higher density and thermal stability.
2,6-Diamino-3,5-dinitropyridine-1-oxide: A derivative with amino and nitro groups, used in energetic materials.
3,4,5-Trinitro-1H-pyrazole: A pyrazole derivative with similar nitro substitution, used in explosive materials.
Uniqueness
2,4-Dinitro-3-pyridinol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both nitro and hydroxyl groups allows for diverse chemical transformations and applications in various fields .
特性
分子式 |
C5H3N3O5 |
|---|---|
分子量 |
185.09 g/mol |
IUPAC名 |
2,4-dinitropyridin-3-ol |
InChI |
InChI=1S/C5H3N3O5/c9-4-3(7(10)11)1-2-6-5(4)8(12)13/h1-2,9H |
InChIキー |
ZORRKXFLBXYDGT-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


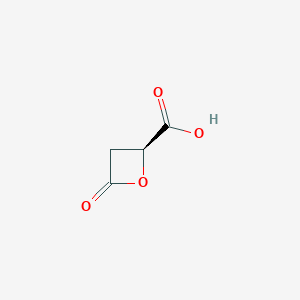
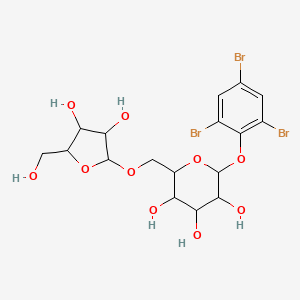
![5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one](/img/structure/B13859357.png)
![N-[(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B13859359.png)
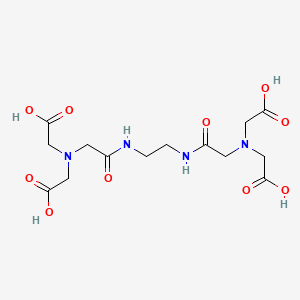
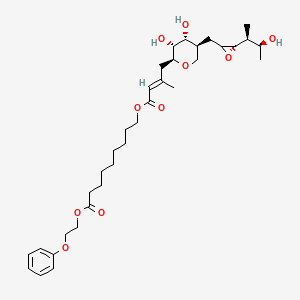
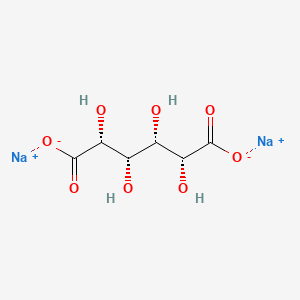


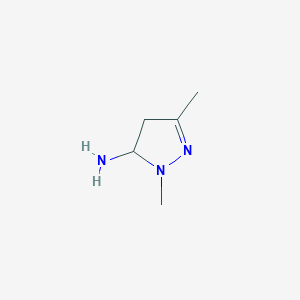
![1-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13859387.png)

